molecular formula C36H39N3O4S B1664814 AM-103 free acid CAS No. 936349-47-2

AM-103 free acid

Cat. No. B1664814
Key on ui cas rn: 936349-47-2
M. Wt: 609.8 g/mol
InChI Key: DGCSBHYGDCRAOB-UHFFFAOYSA-N
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Patent
US08697730B2

Procedure details

3-[5-(Pyrid-2-ylmethoxy)-3-(2-methyl-2-propylthio)-1-[4-(2-methoxypyrid-5-yl)benzyl]indol-2-yl]-2,2-dimethylpropionic acid ethyl ester (693 g, 1.086 mol) was added to a reactor containing 6.91 L of THF/MeOH/water in a 2:1:1 ratio and stirred. LiOH.H2O (54.75 g, 1.3 mol) was added to the reactor and the mixture was heated to between 50 to 60° C. and stirred overnight (about 12 hours). TLC analysis (EtOAc/Petroleum ether, 1/5) showed the reaction had reached completion. The THF/MeOH/water solvent mixture was removed in vacuo and about 6 liters of water was added. The organic impurities were removed with extraction using EtOAc in 1.5 liter batches. The pH of the aqueous layer was adjusted to a pH of between 2 and 3 using 3N HCl. The compound was extracted twice with dichloromethane in 6 liter batches. Following a water wash and a brine wash, the organic layer was dried over Na2SO4. The solid was filtered and the organic layer was concentrated in vacuo to afford 623 g of desired product in 94% yield.
Name
3-[5-(Pyrid-2-ylmethoxy)-3-(2-methyl-2-propylthio)-1-[4-(2-methoxypyrid-5-yl)benzyl]indol-2-yl]-2,2-dimethylpropionic acid ethyl ester
Quantity
693 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
54.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF MeOH water
Quantity
6.91 L
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:46])[C:5]([CH3:45])([CH3:44])[CH2:6][C:7]1[N:8]([CH2:29][C:30]2[CH:35]=[CH:34][C:33]([C:36]3[CH:37]=[CH:38][C:39]([O:42][CH3:43])=[N:40][CH:41]=3)=[CH:32][CH:31]=2)[C:9]2[C:14]([C:15]=1[S:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][C:12]([O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][N:24]=1)=[CH:11][CH:10]=2)C.O[Li].O>C1COCC1.CO.O>[N:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[CH2:22][O:21][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:29][C:30]1[CH:31]=[CH:32][C:33]([C:36]3[CH:37]=[CH:38][C:39]([O:42][CH3:43])=[N:40][CH:41]=3)=[CH:34][CH:35]=1)[C:7]([CH2:6][C:5]([CH3:45])([CH3:44])[C:4]([OH:46])=[O:3])=[C:15]2[S:16][C:17]([CH3:20])([CH3:19])[CH3:18] |f:1.2,3.4.5|

Inputs

Step One
Name
3-[5-(Pyrid-2-ylmethoxy)-3-(2-methyl-2-propylthio)-1-[4-(2-methoxypyrid-5-yl)benzyl]indol-2-yl]-2,2-dimethylpropionic acid ethyl ester
Quantity
693 g
Type
reactant
Smiles
C(C)OC(C(CC=1N(C2=CC=C(C=C2C1SC(C)(C)C)OCC1=NC=CC=C1)CC1=CC=C(C=C1)C=1C=CC(=NC1)OC)(C)C)=O
Step Two
Name
LiOH.H2O
Quantity
54.75 g
Type
reactant
Smiles
O[Li].O
Step Three
Name
EtOAc Petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
THF MeOH water
Quantity
6.91 L
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight (about 12 hours)
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The THF/MeOH/water solvent mixture was removed in vacuo and about 6 liters of water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic impurities were removed with extraction
EXTRACTION
Type
EXTRACTION
Details
The compound was extracted twice with dichloromethane in 6 liter batches
WASH
Type
WASH
Details
wash
WASH
Type
WASH
Details
a brine wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC=1C=C2C(=C(N(C2=CC1)CC1=CC=C(C=C1)C=1C=CC(=NC1)OC)CC(C(=O)O)(C)C)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 623 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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